molecular formula C13H16N4O5 B15092627 N-Acetyl-L-glutamine p-nitroanilide

N-Acetyl-L-glutamine p-nitroanilide

Cat. No.: B15092627
M. Wt: 308.29 g/mol
InChI Key: WCUDNXGWFVHMKG-UHFFFAOYSA-N
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Description

Contextualizing p-Nitroanilide Derivatives in Enzymatic Investigations

To understand the significance of N-Acetyl-L-glutamine p-nitroanilide, it is essential to first consider the role of p-nitroanilide (pNA) derivatives in general. These synthetic compounds are widely used as chromogenic substrates in various enzyme assays. dcfinechemicals.comnih.gov A chromogenic substrate is a colorless molecule that, upon enzymatic action, releases a colored compound, known as a chromophore. dcfinechemicals.com In the case of pNA derivatives, the chromophore released is p-nitroaniline, which has a distinct yellow color.

The use of chromogenic peptide substrates was first introduced in research laboratories in the early 1970s and they were quickly adapted for assays to determine enzymes, proenzymes, and inhibitors within the coagulation system. nih.gov The intensity of the color produced is directly proportional to the enzymatic activity, allowing for quantitative measurement using a spectrophotometer. dcfinechemicals.comelisa-antibody.com This principle is applied in various techniques, including ELISA, Western blot, and immunohistochemistry. dcfinechemicals.com

While natural substrates are the physiological targets of enzymes, synthetic substrates like p-nitroanilides offer several advantages in a research setting. They are often more sensitive, meaning they can detect very low levels of enzyme activity. chromogenicsubstrates.com However, they can also be less selective than their natural counterparts, potentially reacting with multiple related enzymes. chromogenicsubstrates.com Researchers can often compensate for this lack of selectivity by carefully controlling assay conditions such as pH, buffer composition, and the addition of specific inhibitors. chromogenicsubstrates.com

A variety of aminopeptidases can be assayed using p-nitroanilide-linked substrates, as detailed in the table below. illinois.edu

Enzyme AbbreviationEnzyme NameSubstrate
GAPGlycine aminopeptidaseGlycine 4-nitroanilide
LAPLeucine aminopeptidaseL-Leucine 4-nitroanilide
ALAAlanine aminopeptidaseL-Alanine 4-nitroanilide hydrochloride
ARGArginine aminopeptidaseL-Arginine 4-nitroanilide dihydrochloride
METMethionine aminopeptidaseL-Methionine 4-nitroanilide
PROProline aminopeptidaseL-Proline p-nitroanilide trifluoroacetic acid salt
LYSLysine aminopeptidaseL-Lysine p-nitroanilide dihydrobromide
GLUGlutamic acid aminopeptidaseL-Glutamic acid γ-(p-nitroanilide) hydrochloride

Table 1: Examples of soil enzyme activities that can be assayed with pNA-linked substrates. illinois.edu

Foundational Role as a Chromogenic Substrate in Enzyme Assays

This compound serves as a specific chromogenic substrate for certain enzymes, most notably γ-glutamyltransferase (GGT). mpbio.comsigmaaldrich.comcaymanchem.com GGT is an enzyme that plays a crucial role in glutathione (B108866) metabolism and the transport of amino acids across cell membranes. nih.gov

In an assay using this compound, the GGT enzyme catalyzes the hydrolysis of the γ-glutamyl bond. sigmaaldrich.com This enzymatic cleavage releases the p-nitroaniline molecule, which can then be quantified by measuring the absorbance of light at a specific wavelength (typically 405 nm). caymanchem.com The rate of p-nitroaniline release is directly proportional to the GGT activity in the sample.

This compound has been utilized in various research applications, including:

Studying the effects of blocking glutamine uptake in cancer cells. sigmaaldrich.com

Investigating mitochondrial glutamine transport. sigmaaldrich.com

Assessing cellular glutathione and reactive oxygen species levels. sigmaaldrich.com

It is important to note that while L-γ-Glutamyl-p-nitroanilide (GPNA) is widely used to inhibit the glutamine transporter ASCT2, it can also inhibit other amino acid transporters. sigmaaldrich.comnih.gov Research has shown that the cytotoxicity observed in some cancer cells treated with GPNA is a result of the release of p-nitroaniline, a metabolite of the enzymatic breakdown of GPNA by GGT, rather than the inhibition of glutamine uptake itself. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

2-acetamido-N-(4-nitrophenyl)pentanediamide

InChI

InChI=1S/C13H16N4O5/c1-8(18)15-11(6-7-12(14)19)13(20)16-9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-7H2,1H3,(H2,14,19)(H,15,18)(H,16,20)

InChI Key

WCUDNXGWFVHMKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis and Analytical Characterization for Research Purposes

Methodologies for N-Acetylation and p-Nitroanilide Conjugation of L-Glutamine Analogs

The synthesis of N-Acetyl-L-glutamine p-nitroanilide begins with the protection of the alpha-amino group of L-glutamine through acetylation, followed by the challenging step of forming an amide bond with the weakly nucleophilic p-nitroaniline.

N-Acetylation of L-Glutamine:

The N-acetylation of L-glutamine is a well-established procedure. A common and efficient method involves the use of acetic anhydride (B1165640) as the acetylating agent in an aqueous medium. researchgate.net The reaction is typically performed under controlled pH conditions, often maintained at an alkaline pH (around 8) with the addition of a base, to ensure the amino group is sufficiently nucleophilic while the anhydride remains reactive. The temperature is usually kept low initially and then allowed to rise to room temperature to drive the reaction to completion. researchgate.net The resulting N-Acetyl-L-glutamine is a more stable derivative compared to its parent amino acid, L-glutamine, which is prone to degradation in aqueous solutions. researchgate.netfrontiersin.org

p-Nitroanilide Conjugation:

The conjugation of p-nitroanilide to the side-chain carboxyl group of N-Acetyl-L-glutamine is a more complex step. The primary difficulty arises from the low nucleophilicity of the aromatic amino group of p-nitroaniline, which makes direct acylation challenging. nih.govnii.ac.jp Several strategies have been developed to overcome this hurdle and facilitate the formation of the amide bond.

Use of Condensing Agents: Powerful condensing agents are employed to activate the carboxyl group of N-Acetyl-L-glutamine, making it more susceptible to nucleophilic attack by p-nitroaniline. Phosphorus oxychloride in pyridine has proven to be an effective reagent for this purpose, creating a highly reactive mixed anhydride intermediate. maastrichtuniversity.nl This method has been successfully used for the synthesis of various amino acid p-nitroanilides. maastrichtuniversity.nlresearchgate.net

Alternative Amidation Reactions: A novel and efficient method involves an in situ formation of a selenocarboxylate intermediate from the protected amino acid, which then undergoes a non-nucleophilic amidation reaction with an azide (B81097). nih.gov This technique offers advantages such as high yields, mild reaction conditions, and compatibility with common protecting groups used in peptide chemistry. nih.gov

Solid-Phase Synthesis: Solid-phase synthesis methodologies have also been explored for the preparation of amino acid p-nitroanilide analogs. nih.govnii.ac.jp In this approach, an analogue of p-nitroaniline, such as 5-Amino-2-nitrobenzoic acid, can be attached to a resin support, followed by the coupling of the N-protected amino acid. nih.govnii.ac.jp

A plausible synthetic route would first involve the synthesis and purification of N-Acetyl-L-glutamine. Subsequently, the purified N-Acetyl-L-glutamine would be reacted with p-nitroaniline in the presence of a suitable condensing agent like phosphorus oxychloride to yield the final product, this compound.

Spectroscopic and Chromatographic Approaches for Compound Verification in Research

Following synthesis, a comprehensive analytical characterization is imperative to confirm the chemical structure and assess the purity of this compound. This is achieved through a combination of spectroscopic and chromatographic techniques.

Chromatographic Approaches:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and purity assessment of the final compound. researchgate.net A reversed-phase HPLC method, often employing a C18 column, can effectively separate the product from starting materials and any side products. The mobile phase typically consists of a gradient of an aqueous buffer (like ammonium acetate) and an organic solvent (such as acetonitrile). frontiersin.org The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic, while the peak area provides a quantitative measure of its purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific method for compound verification. frontiersin.orgnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. The parent ion corresponding to the molecular weight of this compound can be selected and fragmented to produce a characteristic pattern of daughter ions, providing unambiguous structural confirmation. frontiersin.org

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the synthesized molecule.

1H NMR: Provides information on the number and chemical environment of protons. The spectrum would be expected to show distinct signals for the acetyl methyl group, the protons on the glutamine backbone, and the aromatic protons of the p-nitroanilide moiety.

13C NMR: Reveals the number and types of carbon atoms in the molecule, including the carbonyl carbons of the acetyl group, the amide bonds, and the carboxylic acid, as well as the carbons of the glutamine side chain and the aromatic ring.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing definitive structural assignment. nih.gov

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amide groups, C=O stretching of the amide and acetyl groups, and the aromatic C=C and nitro group vibrations would be expected. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound. nih.gov Techniques like electrospray ionization (ESI) would be suitable for generating ions of this compound, and the resulting mass-to-charge ratio would confirm the molecular formula.

The table below summarizes the expected analytical data for the verification of this compound.

Analytical TechniqueExpected Observations
HPLCA single major peak at a characteristic retention time, indicating high purity.
LC-MS/MSParent ion [M+H]+ corresponding to the molecular weight of C13H16N4O5. Characteristic fragmentation pattern upon collision-induced dissociation.
1H NMRSignals corresponding to acetyl protons, glutamine backbone protons (α-CH, β-CH2, γ-CH2), and aromatic protons of the p-nitroanilide group.
13C NMRSignals for carbons of the acetyl group, glutamine backbone, p-nitroanilide aromatic ring, and carbonyl groups.
IR SpectroscopyCharacteristic absorption bands for N-H, C=O (amide, acetyl), C=C (aromatic), and NO2 functional groups.

Principles and Methodologies of Enzymatic Hydrolysis Assay

Spectrophotometric Detection of p-Nitroaniline as a Reaction Product

The release of p-nitroaniline from the enzymatic hydrolysis of N-Acetyl-L-glutamine p-nitroanilide is readily detectable and quantifiable using spectrophotometry. nih.govcreative-enzymes.com This method relies on the principle that p-nitroaniline absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration in the solution.

Quantitative Parameters and Molar Extinction Coefficients

The quantification of p-nitroaniline is typically performed by measuring its absorbance at a wavelength of 405 nm or 410 nm. sigmaaldrich.comcaymanchem.com The molar extinction coefficient (ε) is a critical parameter in these calculations, as it relates the absorbance to the molar concentration of the substance. For p-nitroaniline, the molar extinction coefficient can vary depending on the specific assay conditions.

Reported values for the molar extinction coefficient of p-nitroaniline include:

8,800 M⁻¹cm⁻¹ at 410 nm. sigmaaldrich.comresearchgate.net

12,800 M⁻¹cm⁻¹ in water at 380 nm. cdnsciencepub.com

A calculated value of 6,993 mM⁻¹cm⁻¹ at 405 nm in a 100 mM Tris-HCl buffer at pH 7.6. preprints.org

Substrate Specificity Profiling of Enzymes Utilizing N Acetyl L Glutamine P Nitroanilide and Derivatives

Evaluation of Amidase Enzyme Activity with p-Nitroanilide Substrates

Amidases, or amidohydrolases, are a broad class of enzymes that catalyze the hydrolysis of amide bonds. wikipedia.orgmdpi.com The use of p-nitroanilide substrates has been instrumental in elucidating the substrate preferences and catalytic mechanisms of these enzymes.

N-acetylmuramoyl-L-alanine amidases (NAMLAA), classified under EC 3.5.1.28, are crucial enzymes involved in bacterial cell wall peptidoglycan metabolism. wikipedia.orgebi.ac.uk They function by cleaving the amide bond between N-acetylmuramic acid (MurNAc) and L-alanine residues. wikipedia.orguniprot.org These enzymes are considered autolysins and are vital for processes like cell separation during division. ebi.ac.uk

While the primary substrate for NAMLAAs is the peptidoglycan itself, synthetic chromogenic and fluorogenic substrates are employed to study their activity and specificity in vitro. Research on AmiD, a N-acetylmuramoyl-L-alanine zinc amidase from Escherichia coli, has shown it possesses a broad specificity, capable of cleaving intact peptidoglycan as well as soluble fragments. nih.gov Structural studies of AmiD in complex with a substrate analog revealed the basis for its recognition and catalytic mechanism. nih.gov Similarly, the characterization of Ami1 from Mycobacterium abscessus involved demonstrating its ability to hydrolyze muramyl-dipeptide in vitro. nih.gov Although direct studies using N-acetyl-L-glutamine p-nitroanilide with NAMLAAs are not extensively documented, the use of various p-nitroanilide derivatives in related amidase research suggests their potential utility in probing the active site constraints of these enzymes. For instance, studies on penicillin amidase have utilized p-nitroanilides of phenylacetic acid and D-(-)-alpha-aminophenylacetic acid to investigate kinetic parameters. nih.gov

The activity of these amidases is often dependent on metal cofactors, typically zinc, which are coordinated by highly conserved residues in the active site. ebi.ac.uknih.gov The general mechanism involves the zinc-activated water molecule attacking the amide carbonyl carbon, leading to the hydrolysis of the amide bond.

Table 1: Examples of N-Acetylmuramoyl-L-Alanine Amidase Systems and Their Characteristics This table is generated for illustrative purposes based on available data.

Enzyme Organism Substrate(s) Studied Key Findings Reference(s)
AmiD Escherichia coli Peptidoglycan, anhydro-N-acetylmuramic-acid-L-Ala-γ-D-Glu-L-Lys Broad substrate specificity; structure solved with substrate analog. nih.gov
Ami1 Mycobacterium abscessus Muramyl-dipeptide Demonstrated hydrolytic activity in vitro; essential for growth and virulence. nih.gov
Rv3717 Mycobacterium tuberculosis Cell walls of various bacteria Broad-spectrum cell-wall hydrolase activity. uniprot.org

ω-Amidase (EC 3.5.1.3), also known as Nit2, is a crucial enzyme in nitrogen and sulfur metabolism. nih.govnih.gov It belongs to the nitrilase superfamily and catalyzes the deamidation of α-ketoglutaramate (αKGM) and α-ketosuccinamate (αKSM) to α-ketoglutarate and oxaloacetate, respectively. wikipedia.orgnih.gov This activity is vital for removing potentially toxic intermediates generated from the transamination of glutamine and asparagine. nih.gov

The enzyme is widely distributed in mammals, plants, and bacteria, with high expression in the liver and kidneys of mammals. nih.govuniprot.org Structurally, ω-amidase contains a conserved catalytic triad (B1167595) of cysteine, glutamate (B1630785), and lysine, which is characteristic of nitrilases. wikipedia.org The catalytic mechanism involves the nucleophilic attack of the cysteine residue on the amide group of the substrate. wikipedia.org

Table 2: Substrates and Reactions of ω-Amidase (Nit2) This table is generated for illustrative purposes based on available data.

Substrate Product(s) Enzyme Key Role Reference(s)
α-Ketoglutaramate α-Ketoglutarate + NH₄⁺ ω-Amidase (Nit2) Nitrogen/Sulfur Metabolism nih.gov
α-Ketosuccinamate Oxaloacetate + NH₄⁺ ω-Amidase (Nit2) Nitrogen/Sulfur Metabolism nih.gov
Succinamic acid Succinyl hydroxamate (in the presence of hydroxylamine) ω-Amidase (Nit2) In vitro assay nih.govresearchgate.net

The development of artificial enzymes, or enzyme mimics, is a burgeoning field in biotechnology and synthetic chemistry. These systems aim to replicate the catalytic efficiency and specificity of natural enzymes using synthetic scaffolds. p-Nitroanilide substrates, including derivatives of glutamine, are frequently used to evaluate the catalytic activity of these artificial amidases due to the ease of detecting the product, p-nitroaniline.

Research in this area encompasses a wide range of approaches, from rationally designed peptides and proteins to metal-organic frameworks and other supramolecular structures. The goal is often to create catalysts that can perform specific amide hydrolysis reactions under desired conditions, which may not be achievable with natural enzymes.

The substrate specificity of these artificial systems is a key focus of investigation. By systematically varying the structure of the acyl and aniline (B41778) portions of the substrate, researchers can map the "active site" of the synthetic catalyst and refine its design. While specific studies focusing solely on this compound in artificial systems are not detailed in the provided search results, the general use of p-nitroanilides as benchmark substrates is well-established. nih.gov These studies provide a framework for how this compound could be used to assess the substrate recognition capabilities of newly developed artificial amidases, particularly those designed to recognize glutamine-like side chains.

Interrogation of γ-Glutamyltransferase (GGT) Activity and Substrate Preferences

γ-Glutamyltransferase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism and the transport of amino acids across the cell membrane. It catalyzes the transfer of a γ-glutamyl moiety from a donor substrate, such as glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water. This compound, more commonly referred to in the literature as L-γ-glutamyl-p-nitroanilide (L-GpNA), is a synthetic chromogenic substrate widely employed to assay GGT activity. focusbiomolecules.comsigmaaldrich.cn The enzymatic action of GGT on L-GpNA cleaves the γ-glutamyl bond, releasing the yellow-colored p-nitroaniline (pNA), which can be quantified by measuring the absorbance at or around 405-410 nm. focusbiomolecules.com

The interaction between L-GpNA and GGT is characterized by specific hydrogen bonding and hydrophobic interactions within the enzyme's active site. scbt.com The kinetics of this reaction are influenced by the concentrations of both the γ-glutamyl donor (L-GpNA) and the acceptor molecule.

Differentiation of Hydrolytic Versus Transpeptidation Pathways

GGT can catalyze two distinct types of reactions: hydrolysis and transpeptidation. In the hydrolytic pathway, water acts as the γ-glutamyl acceptor, resulting in the formation of glutamate. In the transpeptidation pathway, an amino acid or a dipeptide serves as the acceptor, leading to the synthesis of a new γ-glutamyl compound. nih.govnih.gov The differentiation between these two pathways is critical for understanding the physiological function and kinetic behavior of GGT.

A key strategy to distinguish between hydrolysis and transpeptidation involves the use of stereoisomers of γ-glutamyl-p-nitroanilide. While L-γ-glutamyl-p-nitroanilide (L-GpNA) can act as both a γ-glutamyl donor and, at a lower affinity, an acceptor in what is known as an autotranspeptidation reaction, the D-isomer, D-γ-glutamyl-p-nitroanilide (D-GpNA), can only serve as a substrate for hydrolysis. nih.gov Water is the sole acceptor for the γ-glutamyl group from D-GpNA. nih.gov Therefore, by comparing the enzyme's activity with L-GpNA and D-GpNA, the rates of the different pathways can be dissected. In the absence of an external acceptor, the reaction with D-GpNA represents the pure hydrolytic activity.

The addition of a potent acceptor molecule, such as glycylglycine (B550881), significantly favors the transpeptidation pathway. nih.govnih.gov When L-GpNA is used as the substrate in the presence of high concentrations of glycylglycine, the reaction rate is markedly increased, reflecting the prevalence of the transpeptidation reaction. nih.gov This is because the transpeptidation reaction is significantly faster than the hydrolysis reaction. nih.gov Studies have shown that the maximum rate (Vmax) of transpeptidation can be several times higher than that of hydrolysis and autotranspeptidation. nih.gov

The following table summarizes the kinetic parameters for the different reactions catalyzed by rat kidney γ-glutamyltransferase, illustrating the differences between the hydrolytic, autotranspeptidation, and transpeptidation pathways.

Reaction PathwaySubstrate(s)Michaelis Constant (Km)Maximum Velocity (Vmax)Catalytic Efficiency (Vmax/Km)
Hydrolysis L-γ-glutamyl-p-nitroanilide0.005 mmol/lVh~10x higher than other pathways
Autotranspeptidation L-γ-glutamyl-p-nitroanilide2.02 mmol/lVa-
Transpeptidation L-γ-glutamyl-p-nitroanilide + Glycylglycine8.56 mmol/lVb (~5x Va, ~160x Vh)-
Data sourced from a study on rat kidney γ-glutamyltransferase. nih.gov

Comparative Analysis with Other p-Nitroanilide-Based Substrate Analogs

The substrate specificity of GGT is not limited to L-GpNA. A variety of other p-nitroanilide-based analogs have been synthesized and tested to probe the enzyme's active site and to develop more specific or efficient substrates for GGT assays. A notable example is γ-glutamyl-3-carboxy-4-nitroanilide. Kinetic studies have been performed to compare the efficiency of GGT with this and other substrates.

Research has shown that the kinetic constants of GGT can vary significantly depending on the substrate. For instance, a study comparing γ-glutamyl-4-nitroanilide and its 3-carboxy derivative found that an assay using 4 mmol/L of γ-glutamyl-3-carboxy-4-nitroanilide with 100 mmol/L of glycylglycine yielded equivalent activities to an assay with 4 mmol/L of γ-glutamyl-4-nitroanilide and 40 mmol/L of glycylglycine. researchgate.net This suggests differences in the enzyme's affinity and/or turnover rate for these substrates.

The table below presents a comparative view of the Michaelis-Menten constants (Km) of GGT for L-GpNA and other relevant physiological and synthetic substrates.

SubstrateEnzyme SourceMichaelis Constant (Km)
L-γ-glutamyl-p-nitroanilide (L-GpNA) Rat Kidney2.02 mmol/l (autotranspeptidation)
D-γ-glutamyl-p-nitroanilide (D-GpNA) Human GGT5 times lower than L-GpNA
γ-glutamyl-3-carboxy-4-nitroanilide Bovine Kidney370 µM
S-nitrosoglutathione (GSNO) Bovine Kidney386 ± 30 µM
Reduced Glutathione (GSH) Human GGT110.60 ± 0.07 µM
Oxidized Glutathione (GSSG) Human GGT18.80 ± 0.05 µM
Leukotriene C4 (LTC4) Human GGT110.8 ± 0.1 µM
This table compiles data from multiple studies and enzyme sources for comparative purposes. nih.govnih.govnih.govsssup.it

The data clearly indicate that GGT has a much higher affinity (lower Km) for its physiological substrates like glutathione compared to the synthetic p-nitroanilide substrates. This is expected, as enzymes are typically most efficient with their natural substrates. However, the chromogenic nature of p-nitroanilide derivatives makes them invaluable tools for routine enzymatic assays. focusbiomolecules.com The structural modifications to the p-nitroanilide moiety, such as the addition of a carboxyl group, can modulate the substrate's affinity for the enzyme, highlighting the potential for designing more sensitive and specific probes for GGT activity. scbt.comresearchgate.net

Advanced Research Applications in Enzymology and Molecular Biochemistry

Elucidation of Enzyme Catalytic Site Architecture and Mechanistic Insights

N-Acetyl-L-glutamine p-nitroanilide serves as a critical probe for investigating the structure and function of enzyme active sites, particularly for enzymes that recognize and process glutamine residues. The specificity of an enzyme for this substrate provides initial clues about the geometry and chemical environment of its catalytic pocket.

For instance, the compound is utilized in studies of γ-glutamyltranspeptidase (GGT). The enzymatic hydrolysis of the γ-glutamyl bond in the substrate analog releases p-nitroaniline, a chromogenic product. nih.govbohrium.com The rate of this release is directly proportional to the enzyme's activity. By introducing mutations to the amino acid residues within the putative active site of GGT and observing the resultant changes in the kinetic parameters (K({m}) and k({cat})) with this compound, researchers can map the residues crucial for substrate binding and catalysis. nih.gov

Furthermore, the binding of this substrate analog can be studied using structural biology techniques like X-ray crystallography. Co-crystallization of an enzyme with this compound can provide a high-resolution snapshot of the substrate bound within the active site. This structural information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern substrate recognition and the catalytic mechanism. nih.gov Such studies have been instrumental in identifying the catalytic triads, like the Cys-His-Asp triad (B1167595) in some glutaminases, responsible for the enzymatic action. nih.gov

Development and Validation of Novel High-Throughput Enzyme Assay Systems for Research

The chromogenic nature of this compound makes it an ideal substrate for the development of high-throughput screening (HTS) assays. The enzymatic reaction results in the formation of p-nitroaniline, a product with strong absorbance at or around 405-410 nm. bohrium.comcaymanchem.com This colorimetric change can be easily and rapidly quantified using a microplate reader, making it suitable for screening large libraries of compounds. sigmaaldrich.com

The principle of the assay is straightforward: the enzyme, the substrate (this compound), and a test compound are mixed in the wells of a microplate. The rate of p-nitroaniline formation is measured over time. A decrease in the rate of color development indicates potential inhibition of the enzyme by the test compound, while an increase may suggest activation.

These HTS assays are crucial in the early stages of drug discovery and for fundamental research aimed at identifying new enzyme modulators. The robustness and reliability of assays using this substrate have been well-established, with protocols available for various enzymes. The assay's simplicity and adaptability to automated systems significantly accelerate the pace of research.

Strategies for Screening and Identification of Enzyme Modulators (Inhibitors and Activators)

Building upon the HTS assays described above, this compound is a cornerstone in strategies for identifying and characterizing enzyme modulators. These modulators can be either inhibitors, which decrease enzyme activity, or activators, which increase it.

In a typical screening campaign, a large library of chemical compounds is tested for its effect on the enzymatic hydrolysis of this compound. mdpi.com Compounds that significantly alter the rate of the reaction are selected as "hits." These hits are then subjected to further investigation to confirm their activity and determine their mechanism of action.

For example, a compound that inhibits the enzyme will lead to a lower rate of p-nitroaniline production. By measuring the enzyme's activity at various concentrations of the inhibitor, researchers can determine its potency, often expressed as the half-maximal inhibitory concentration (IC(_{50})). Conversely, an activator would increase the reaction rate. Such screening efforts have been successful in identifying novel inhibitor templates for various enzymes, including those involved in proline catabolism. mdpi.comnih.gov

Utilization as Biochemical Probes for Interrogating Molecular Interactions in Research Models

Beyond its role as a simple substrate, this compound can be used as a biochemical probe to investigate molecular interactions within a cellular or in-vitro research model. Its structural similarity to glutamine allows it to interact with proteins that bind this crucial amino acid, including enzymes and transporters. researchgate.net

For example, it has been employed to study the binding site of the ASCT2 neutral amino acid transporter. focusbiomolecules.com By using this compound and its analogs, researchers can probe the structural requirements for binding to the transporter. focusbiomolecules.com This information is vital for designing more specific and potent inhibitors of these transporters, which are often upregulated in cancer cells. researchgate.net

Furthermore, the interaction of this compound with its target enzymes can be studied in the presence of other molecules to understand allosteric regulation or competitive binding. Changes in the kinetic parameters of the enzymatic reaction in the presence of a third molecule can reveal complex regulatory mechanisms.

Fundamental Research on Glutamine-Utilizing Enzyme Systems

Glutamine is a central player in cellular metabolism, involved in a myriad of biosynthetic and signaling pathways. nih.gov Enzymes that utilize glutamine are therefore of great interest in biomedical research. This compound provides a valuable tool for the fundamental study of these enzyme systems.

Role in Investigating Amino Acid Transport Mechanisms

This compound has been particularly useful in the study of amino acid transporters, which are membrane proteins that control the flow of amino acids into and out of cells. frontiersin.org this compound is known to be an inhibitor of several glutamine transporters, including ASCT2 (SLC1A5). nih.govfocusbiomolecules.comsigmaaldrich.com

Researchers use this compound to block glutamine transport and study the downstream consequences on cellular processes. sigmaaldrich.com For instance, by inhibiting glutamine uptake with this compound, scientists can investigate the role of glutamine in cell growth, proliferation, and survival in various research models, including cancer cell lines. nih.gov However, it is important to note that this compound is not entirely specific and can inhibit other amino acid transporters as well, a factor that must be considered when interpreting experimental results. nih.govresearchgate.net Studies have also explored the transport of related N-acetylated amino acids in brain cells, revealing specific transport mechanisms. nih.gov

Link to Cellular Metabolic Pathways and Their Regulation in Research Models

Glutamine metabolism, or glutaminolysis, is a key metabolic pathway that fuels rapidly dividing cells. nih.gov this compound, by virtue of its interaction with glutamine-utilizing enzymes and transporters, can be used to probe the links between these proteins and broader cellular metabolic networks.

By modulating the activity of a specific glutamine-metabolizing enzyme with this substrate or its analogs, researchers can observe the effects on downstream metabolic pathways, such as the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox balance. nih.govnih.gov For example, inhibiting a key glutaminase (B10826351) would be expected to reduce the production of glutamate (B1630785) and α-ketoglutarate, a key anaplerotic substrate for the TCA cycle. These studies help to elucidate the intricate regulation of cellular metabolism and how it is altered in disease states.

Q & A

Q. What are the standard methods for synthesizing and characterizing N-Acetyl-L-glutamine p-nitroanilide?

  • Methodological Answer : Synthesis typically involves acetylation of L-glutamine followed by coupling with p-nitroaniline derivatives. Characterization includes:
  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and purity by analyzing proton and carbon environments .
  • High-Performance Liquid Chromatography (HPLC) : For quantifying purity and detecting residual reactants (e.g., unreacted p-nitroaniline) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., observed m/z 188.18 for N-Acetyl-L-glutamine) .

Q. How can researchers determine the solubility of this compound in different solvents?

  • Methodological Answer :
  • Gravimetric Analysis : Dissolve known quantities in solvents (e.g., ethanol, DMSO) at varying temperatures, then evaporate to measure residue .
  • UV-Vis Spectrophotometry : Measure absorbance of saturated solutions at λmax (~315 nm for p-nitroaniline derivatives) to calculate solubility .
  • HPLC : Quantify dissolved substrate using calibration curves .
  • Key Reference : A 2024 study correlated solubility in 12 mono-solvents using the Apelblat equation, highlighting ethanol and methanol as optimal for high solubility .

Q. What are the best practices for stability assessment during storage?

  • Methodological Answer :
  • Temperature Studies : Store aliquots at -20°C, 4°C, and 25°C; monitor degradation via HPLC over weeks/months .
  • Light Sensitivity : Compare degradation rates in amber vs. clear vials under UV/visible light exposure .
  • Lyophilization : For long-term stability, lyophilize and store under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How to design enzymatic assays using this compound as a substrate?

  • Methodological Answer :
  • Substrate Preparation : Dissolve in DMSO or buffer (e.g., pH 7.5 Tris-HCl) to 1–10 mM stock .
  • Kinetic Assay : Monitor p-nitroaniline release at 405–410 nm (ε ≈ 9,500–10,500 M⁻¹cm⁻¹) using a microplate reader .
  • Enzyme Optimization : Test pH (6.0–8.0), temperature (25–37°C), and cofactors (e.g., Ca²⁺ for metalloproteases) .
  • Reference : A 1980 study on cystine aminopeptidase used similar substrates to derive Km values and inhibition profiles .

Q. How to resolve contradictory kinetic data (e.g., variable Km) across studies?

  • Methodological Answer :
  • Buffer Composition : Compare ionic strength (e.g., 50 mM vs. 150 mM NaCl) and chelating agents (e.g., EDTA) that may alter enzyme activity .
  • Substrate Purity : Verify via HPLC; contaminants like free p-nitroaniline can skew absorbance readings .
  • Enzyme Source : Differences in recombinant vs. native enzyme isoforms (e.g., post-translational modifications) may affect substrate affinity .

Q. What computational models are suitable for predicting solubility and stability?

  • Methodological Answer :
  • Apelblat Equation : Fits solubility data as a function of temperature and solvent polarity .
  • Molecular Dynamics (MD) Simulations : Predict interactions between the compound and solvents (e.g., hydrogen bonding in aqueous vs. organic media) .
  • Degradation Kinetics : Apply Arrhenius models to extrapolate shelf-life from accelerated stability studies .

Q. How to validate analytical methods for detecting trace impurities?

  • Methodological Answer :
  • ICH Q2(R1) Validation :
  • Linearity : Test 50–150% of expected concentration range (R² > 0.99) .
  • LOD/LOQ : Determine via signal-to-noise ratios (e.g., LOD = 3.3σ/S, LOQ = 10σ/S) .
  • Robustness : Vary HPLC parameters (column temperature, flow rate) to assess reproducibility .

Methodological Tables

Q. Table 1. Solubility of N-Acetyl-L-glutamine in Common Solvents (Adapted from )

SolventSolubility (mg/mL, 25°C)Model Correlation (R²)
Ethanol45.20.998
Methanol38.70.994
Water12.10.985

Q. Table 2. Enzyme Assay Conditions for p-Nitroanilide Substrates

ParameterOptimal RangeReference
pH7.0–7.5
Temperature37°C
Substrate [S]0.1–1.0 mM
Detection Wavelength405–410 nm

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